molecular formula C5H7N3O2 B1498893 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide CAS No. 71083-83-5

5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B1498893
CAS No.: 71083-83-5
M. Wt: 141.13 g/mol
InChI Key: PAXZTVDTCUVFOG-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide is an organic compound with a molecular formula of C6H8N2O2. It is a derivative of pyrazole, a five-membered heterocyclic aromatic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of hydrazine with a suitable carbonyl compound under acidic conditions. One common method is the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of acetic acid, followed by cyclization and hydrolysis.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts, such as acid catalysts, can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of alkylated derivatives of the compound.

Scientific Research Applications

5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: The compound is being investigated for its potential therapeutic effects, including its use as an anti-inflammatory and anticancer agent.

  • Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide is structurally similar to other pyrazole derivatives, such as 3,5-dimethyl-1H-pyrazole and 1H-pyrazole-3-carboxylic acid. its unique hydroxymethyl group and carboxamide moiety contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications that other pyrazole derivatives may not be suitable for.

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Properties

IUPAC Name

5-(hydroxymethyl)-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-5(10)4-1-3(2-9)7-8-4/h1,9H,2H2,(H2,6,10)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXZTVDTCUVFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653361
Record name 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71083-83-5
Record name 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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